![molecular formula C24H26N6O3 B1674661 Lck Inhibitor II CAS No. 918870-43-6](/img/structure/B1674661.png)
Lck Inhibitor II
描述
Lck Inhibitor II is a chemical compound specifically designed to inhibit the activity of lymphocyte-specific protein tyrosine kinase (Lck). Lck is a member of the Src family of protein tyrosine kinases and plays a crucial role in the activation and signaling of T lymphocytes. By inhibiting Lck, this compound has potential therapeutic applications in treating various diseases, including cancer and autoimmune disorders .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Lck Inhibitor II typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The exact synthetic route can vary depending on the desired chemical structure and functional groups. Commonly, the synthesis involves:
- Formation of the core structure through cyclization reactions.
- Introduction of functional groups via substitution reactions.
- Purification and isolation of the final product using chromatographic techniques .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and automated processes to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize impurities. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions: Lck Inhibitor II can undergo various chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of nitro groups to amines.
Substitution: Introduction of different substituents on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenation using reagents like bromine or chlorine, followed by nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example, oxidation of an alcohol group may yield a ketone or aldehyde, while reduction of a nitro group results in an amine .
科学研究应用
Scientific Research Applications
-
Cancer Research
- Therapeutic Potential : Lck plays a crucial role in T cell activation and proliferation, which is significant in the context of cancer. Inhibiting Lck can reduce T cell-mediated immune responses that may contribute to tumor growth. Studies have shown that Lck inhibitors can induce apoptosis in cancer cells, particularly in colon cancer models .
- Case Study : A recent study demonstrated that a novel Lck inhibitor exhibited significant anti-proliferative effects on various colon cancer cell lines, with IC50 values indicating strong efficacy .
-
Autoimmune Diseases
- Therapeutic Applications : By modulating T cell activity, Lck inhibitors like Lck Inhibitor II have potential applications in treating autoimmune disorders such as rheumatoid arthritis and lupus. Inhibition of Lck has been shown to suppress inflammatory responses mediated by T cells .
- Case Study : Research indicated that Lck inhibition could attenuate lung fibrosis by reducing TGF-β production in regulatory T cells, highlighting its therapeutic potential in fibrotic diseases .
-
Signal Transduction Studies
- Research Tool : this compound serves as a valuable tool for studying kinase inhibition and signal transduction pathways in T cells. It aids researchers in elucidating the roles of specific kinases in cellular signaling processes.
- Data Table : The following table summarizes the inhibitory potency of this compound against various kinases:
Kinase | IC50 (nM) |
---|---|
Lck | 2 |
Btk | 9 |
Lyn | 3 |
Txk | 26 |
Advanced Applications
-
Photonic Control of Kinase Activity
- Recent advancements have introduced light-responsive molecular tools that allow for real-time control and monitoring of Lck activity using light. This innovative approach enables researchers to manipulate kinase activity with high spatiotemporal resolution, facilitating detailed studies on Lck's role in cellular functions .
- Predictive Modeling for Drug Discovery
作用机制
Lck Inhibitor II exerts its effects by binding to the active site of Lck, thereby preventing its phosphorylation and subsequent activation. This inhibition disrupts the downstream signaling pathways that are essential for T cell activation and proliferation. The molecular targets include the ATP-binding site of Lck, and the pathways involved are primarily related to T cell receptor (TCR) signaling .
相似化合物的比较
Dasatinib: Another kinase inhibitor that targets multiple kinases, including Lck.
A-770041: A selective Lck inhibitor with similar applications in cancer and autoimmune disease research.
Uniqueness: Lck Inhibitor II is unique in its specific targeting of Lck with high affinity and selectivity. Unlike broader-spectrum kinase inhibitors, this compound minimizes off-target effects, making it a valuable tool for precise modulation of T cell activity .
生物活性
Lck Inhibitor II is a selective compound targeting the lymphocyte-specific protein tyrosine kinase (Lck), which plays a crucial role in T-cell receptor (TCR) signaling and various immune responses. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various models, and implications for therapeutic applications.
Lck is a member of the Src family kinases, which are critical for T-cell activation and proliferation. This compound binds selectively to the ATP-binding site of Lck, inhibiting its phosphorylation activity. This inhibition disrupts downstream signaling pathways, leading to reduced T-cell activation and proliferation.
- Binding Affinity : this compound exhibits a high binding affinity with an IC50 value in the low micromolar range, indicating potent inhibition of Lck activity .
Efficacy in Preclinical Models
Numerous studies have evaluated the efficacy of this compound in various preclinical models, particularly in T-cell acute lymphoblastic leukemia (T-ALL) and inflammatory conditions.
Case Study: T-ALL
In a study involving T-ALL cell lines, this compound demonstrated significant anti-proliferative effects. The compound was tested against dasatinib-sensitive and dasatinib-insensitive cell lines:
Compound | Cell Line | IC50 (nM) | Effect |
---|---|---|---|
This compound | HSB-2 | 0.121 | Superior anti-proliferative |
Dasatinib | HSB-2 | 0.307 | Moderate anti-proliferative |
Saracatinib | HSB-2 | 17.41 | Less effective |
This compound exhibited superior degradation activity against LCK proteins compared to other inhibitors .
Case Study: Lung Fibrosis
In models of lung fibrosis, this compound was shown to reduce TGF-β production from regulatory T cells (Tregs), thereby attenuating fibrosis. The compound decreased the infiltration of TGF-β-producing CD4+ T-cells into lung tissue:
Measurement | Control | This compound |
---|---|---|
Ashcroft Score | High | Significantly reduced |
Hydroxyproline Content | Elevated | Lowered |
TGF-β Concentration (BALF) | High | Significantly reduced |
This study supports the potential of Lck inhibitors in treating fibrotic diseases by modulating immune responses .
Structure-Activity Relationship (SAR)
The efficacy of this compound has been linked to its structural features. SAR studies have identified key modifications that enhance selectivity and potency:
- Core Structure : The pyrazolopyrimidine scaffold is essential for binding affinity.
- Selectivity : Modifications to the hinge region interactions have been shown to improve selectivity over other Src family kinases .
Pharmacokinetics and Toxicity
Pharmacokinetic studies indicate that while this compound has favorable absorption characteristics, it may exhibit poor oral bioavailability and clearance rates. Further optimization is necessary to enhance its therapeutic profile.
属性
IUPAC Name |
3-[[2-(benzimidazol-1-yl)-6-(2-morpholin-4-ylethoxy)pyrimidin-4-yl]amino]-4-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O3/c1-17-6-7-18(31)14-20(17)26-22-15-23(33-13-10-29-8-11-32-12-9-29)28-24(27-22)30-16-25-19-4-2-3-5-21(19)30/h2-7,14-16,31H,8-13H2,1H3,(H,26,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDNLOIZODSWFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)O)NC2=CC(=NC(=N2)N3C=NC4=CC=CC=C43)OCCN5CCOCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。